molecular formula C12H16ClNO B14727018 2-Chloro-N-(2-methylphenyl)-N-(propan-2-yl)acetamide CAS No. 13508-71-9

2-Chloro-N-(2-methylphenyl)-N-(propan-2-yl)acetamide

Cat. No.: B14727018
CAS No.: 13508-71-9
M. Wt: 225.71 g/mol
InChI Key: SIWRUORPESRUMG-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methylphenyl)-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a methylphenyl group, and an isopropyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methylphenyl)-N-(propan-2-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-methylphenylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chloroacetyl chloride+2-MethylphenylamineThis compound\text{2-Chloroacetyl chloride} + \text{2-Methylphenylamine} \rightarrow \text{this compound} 2-Chloroacetyl chloride+2-Methylphenylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methylphenyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted acetamides, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-N-(2-methylphenyl)-N-(propan-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-methylphenyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloro group and the acetamide backbone play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-methylphenyl)acetamide: Lacks the isopropyl group, leading to different chemical and biological properties.

    N-(2-Methylphenyl)-N-(propan-2-yl)acetamide:

    2-Chloro-N-phenyl-N-(propan-2-yl)acetamide: Lacks the methyl group on the phenyl ring, resulting in different steric and electronic effects.

Uniqueness

2-Chloro-N-(2-methylphenyl)-N-(propan-2-yl)acetamide is unique due to the presence of both the chloro and isopropyl groups, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions in various chemical and biological contexts, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

13508-71-9

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-chloro-N-(2-methylphenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C12H16ClNO/c1-9(2)14(12(15)8-13)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3

InChI Key

SIWRUORPESRUMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C(C)C)C(=O)CCl

Origin of Product

United States

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